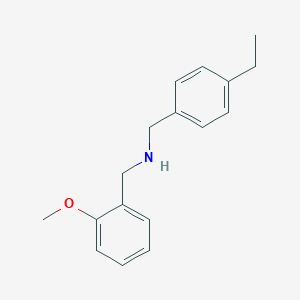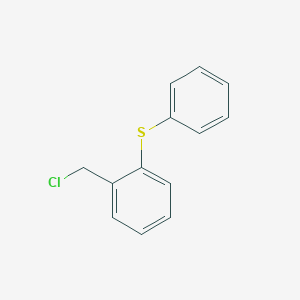
2-(Phenylthio)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)benzyl chloride is a chemical compound that is widely used in scientific research. It is primarily used in the synthesis of various organic compounds and is an essential reagent in many chemical reactions. This compound is also known as 2-(phenylthio)benzyl chloride or 2-Phenylthiobenzyl chloride and has the chemical formula C13H11ClS.
Mecanismo De Acción
The mechanism of action of 2-(Phenylthio)benzyl chloride is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. This compound is also known to act as a mild oxidizing agent, and it can be used to oxidize various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Phenylthio)benzyl chloride. However, it is known to be a toxic compound and can cause irritation to the skin, eyes, and respiratory system. This compound should be handled with care, and proper safety precautions should be taken when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Phenylthio)benzyl chloride in lab experiments include its high yield and purity, its ability to act as a nucleophile and mild oxidizing agent, and its versatility in the synthesis of various organic compounds. The limitations of using this compound in lab experiments include its toxicity and the need for proper safety precautions when handling it.
Direcciones Futuras
There are several future directions for the use of 2-(Phenylthio)benzyl chloride in scientific research. One potential direction is the synthesis of new biologically active molecules using this compound as a starting material. Another potential direction is the development of new synthetic routes for the synthesis of this compound, which could lead to improved yields and purity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Conclusion:
In conclusion, 2-(Phenylthio)benzyl chloride is an essential reagent in many chemical reactions and is widely used in scientific research. Its ability to act as a nucleophile and mild oxidizing agent makes it a versatile compound in the synthesis of various organic compounds. However, caution should be taken when handling this compound due to its toxicity. Further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Métodos De Síntesis
The synthesis of 2-(Phenylthio)benzyl chloride involves the reaction between 2-chlorobenzyl chloride and thiophenol. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
2-(Phenylthio)benzyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the synthesis of various biologically active molecules such as benzylthio-containing peptides, heterocyclic compounds, and benzylthio-containing steroids. This compound is also used in the synthesis of various dyes and pigments.
Propiedades
Número CAS |
1527-15-7 |
|---|---|
Nombre del producto |
2-(Phenylthio)benzyl chloride |
Fórmula molecular |
C13H11ClS |
Peso molecular |
234.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |
Clave InChI |
COLPCCMCYYQDPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



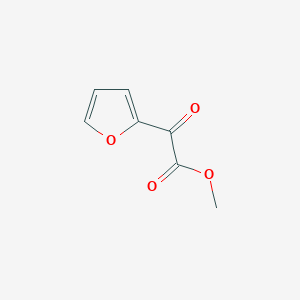
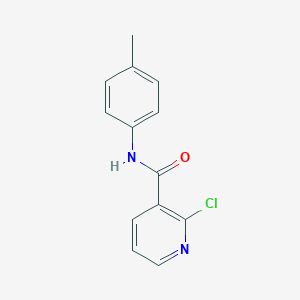
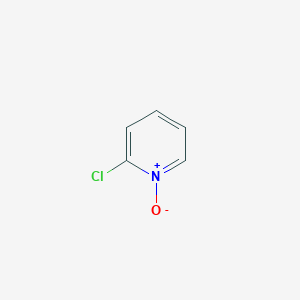
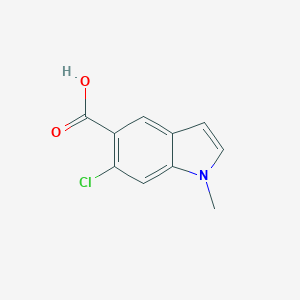
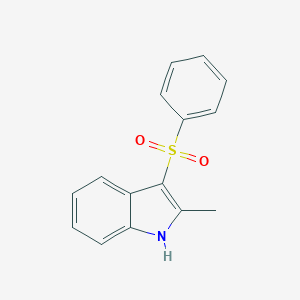
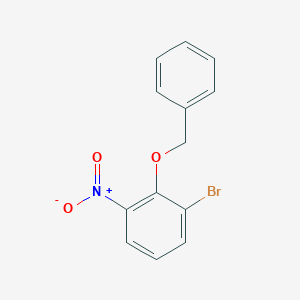

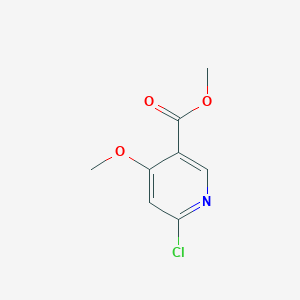
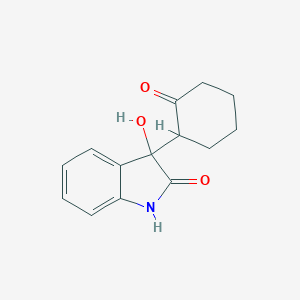
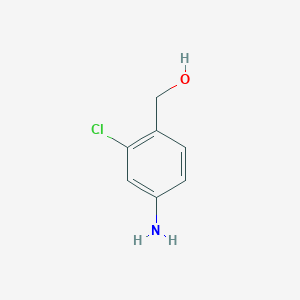
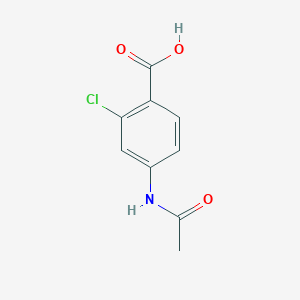
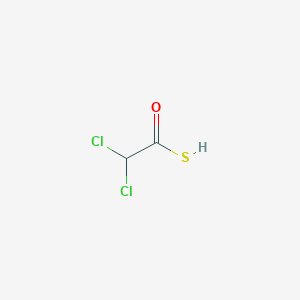
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
